REACTION_CXSMILES
|
FC(F)(F)[N:3](C1C=CC=CC=1)[C:4]([C:6]1[C:7]([CH3:12])=[N:8][O:9][C:10]=1[CH3:11])=[O:5].FC(F)(F)C1C=CC(CN)=CC=1>>[CH3:12][C:7]1[C:6]([C:4]([NH2:3])=[O:5])=[C:10]([CH3:11])[O:9][N:8]=1
|
Name
|
N-trifluoromethylphenyl 3,5-dimethylisoxazole-4-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(N(C(=O)C=1C(=NOC1C)C)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(CN)C=C1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=NOC(=C1C(=O)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |